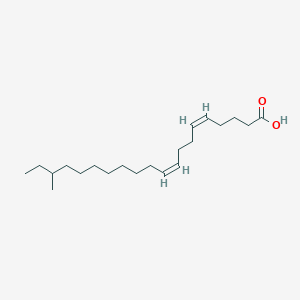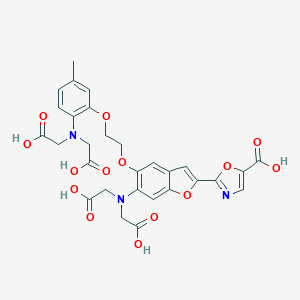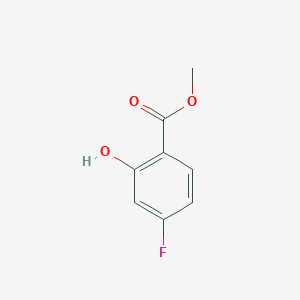
Chlorhydrate d'antalarmin
Vue d'ensemble
Description
Antalarmin hydrochloride is a non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1). It is primarily used in scientific research to study its effects on stress and anxiety-related behaviors. The compound has shown promise in reducing stress-induced endocrine and behavioral responses in various animal models .
Applications De Recherche Scientifique
Antalarmin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of CRHR1 antagonists.
Biology: Investigated for its effects on stress and anxiety-related behaviors in animal models.
Medicine: Explored for potential therapeutic applications in treating stress-related disorders, including depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals targeting CRHR1
Mécanisme D'action
Target of Action
Antalarmin hydrochloride primarily targets the Corticotropin-releasing hormone receptor 1 (CRH1) . CRH1 is a receptor for the corticotropin-releasing hormone (CRH), an endogenous peptide hormone released in response to various triggers such as chronic stress and drug addiction .
Mode of Action
Antalarmin hydrochloride acts as a non-peptide antagonist of the CRH1 receptor . It binds to the CRH1 receptor and blocks its activation, thereby inhibiting the downstream effects of CRH . This results in a reduction in the release of another hormone, Adrenocorticotropic hormone (ACTH), which is involved in the physiological response to stress .
Biochemical Pathways
The primary biochemical pathway affected by Antalarmin hydrochloride is the hypothalamic-pituitary-adrenal (HPA) axis . By blocking the CRH1 receptor, Antalarmin hydrochloride suppresses the release of ACTH, which in turn reduces the production of glucocorticoids, a class of steroid hormones . This can help mitigate the harmful physiological effects of chronic stress, such as excessive glucocorticoid release, stomach ulcers, anxiety, and more .
Pharmacokinetics
Antalarmin hydrochloride has a poor water solubility of less than 1 mg/mL and is weakly basic with an experimentally determined pKa of 5.0 . The pharmacokinetics of Antalarmin hydrochloride have been investigated in male Sprague-Dawley rats via intravenous (i.v.) and oral (p.o.) routes . .
Result of Action
The action of Antalarmin hydrochloride results in a reduction of the behavioral responses to stressful situations . It has been demonstrated in animal models to suppress CRH-induced ACTH secretion and block CRH and novelty-induced anxiety-like behavior . This suggests that Antalarmin hydrochloride could potentially be useful for reducing the adverse health consequences of chronic stress in humans, as well as having possible uses in the treatment of conditions such as anxiety, depression, and drug addiction .
Action Environment
The efficacy and stability of Antalarmin hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .
Analyse Biochimique
Biochemical Properties
Antalarmin Hydrochloride interacts with the CRHR1, a G-protein coupled receptor, and acts as an antagonist . By binding to this receptor, it inhibits the action of the corticotropin-releasing hormone (CRH), thereby suppressing the release of ACTH .
Cellular Effects
Antalarmin Hydrochloride influences cell function by blocking the CRH-induced ACTH secretion . This can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cells are primarily due to its ability to inhibit the action of CRH at the CRHR1 receptor .
Molecular Mechanism
The molecular mechanism of Antalarmin Hydrochloride involves its binding to the CRHR1 receptor, thereby inhibiting the action of CRH . This leads to a decrease in ACTH secretion, which in turn reduces the physiological response to stress .
Temporal Effects in Laboratory Settings
It has been shown to suppress CRH-induced ACTH secretion and block CRH and novelty-induced anxiety-like behavior in animal models .
Dosage Effects in Animal Models
The effects of Antalarmin Hydrochloride vary with different dosages in animal models
Metabolic Pathways
It is known to interact with the CRHR1 receptor, which plays a key role in the stress response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antalarmin hydrochloride involves several steps, starting from the appropriate pyrrolo[2,3-d]pyrimidine derivatives. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through cyclization reactions involving suitable precursors.
Substitution reactions: Introduction of the butyl, ethyl, and trimethylphenyl groups through nucleophilic substitution reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of antalarmin hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, stringent purification processes, and quality control measures to ensure high purity and yield .
Types of Reactions:
Oxidation: Antalarmin hydrochloride can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of alcohols and reduced nitrogen derivatives.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
CP-154526 hydrochloride: Another CRHR1 antagonist with similar properties.
Astressin: A peptide-based CRHR1 antagonist.
NBI 27914: A non-peptide CRHR1 antagonist with a different chemical structure
Uniqueness of Antalarmin Hydrochloride: Antalarmin hydrochloride is unique due to its non-peptide structure, high affinity for CRHR1, and its ability to cross the blood-brain barrier. This makes it particularly useful for studying central nervous system effects of CRHR1 antagonism .
Propriétés
IUPAC Name |
N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDGXEDXEXACKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582018 | |
| Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220953-69-5 | |
| Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research indicates that antalarmin hydrochloride, a corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, can mitigate the negative effects of early-life stress on synaptic development in neonatal mice []. The study found that pups subjected to fragmented maternal care, a model for early-life stress, exhibited delayed dendritic outgrowth, reduced spine formation in CA3 pyramidal neurons, and lower levels of synapse-related proteins in the hippocampus []. Daily administration of antalarmin hydrochloride during the stress exposure period normalized the levels of these synapse-related proteins, suggesting a protective effect against stress-induced synaptic abnormalities []. This suggests that the CRH-CRHR1 pathway plays a crucial role in mediating the impact of early-life stress on hippocampal development and that blocking this pathway with antalarmin hydrochloride could be a potential therapeutic strategy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

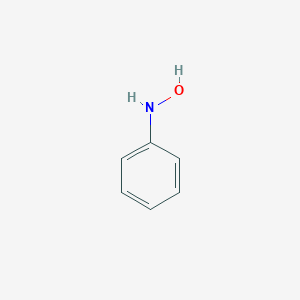
![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
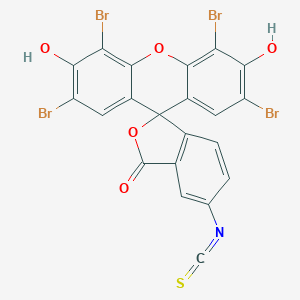
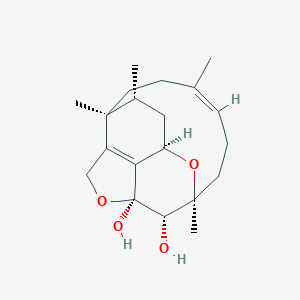

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)

